molecular formula C38H31NO11S3 B11029411 Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5'-dimethyl-6'-(phenylcarbonyl)-9'-[(phenylcarbonyl)oxy]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11029411
M. Wt: 773.9 g/mol
InChI Key: RNJVJQIGRQUIAF-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It belongs to the class of spiro compounds, which have a unique structure where two rings share a single atom.
  • The compound’s core structure consists of a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] scaffold.
  • The substituents include tetramethyl groups, phenylcarbonyl groups, and a tetracarboxylate moiety.
  • This compound exhibits interesting properties due to its intricate structure, making it a subject of scientific curiosity.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of a suitable precursor with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The boron-containing pinacolborane serves as a boronic acid equivalent.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dioxane) under inert atmosphere. The use of a palladium catalyst facilitates the C–B bond formation.

      Industrial Production: While industrial-scale production methods may vary, the same principles apply. Optimization of reaction conditions and scalability are essential considerations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reactions may involve reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃·Et₂O).

      Major Products: These reactions can yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Biology: Investigations into its biological activity, such as interactions with enzymes or receptors.

      Medicine: Studies on its potential as a drug candidate or diagnostic agent.

      Industry: Applications in organic synthesis, catalysis, or materials development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. It could inhibit enzymes, modulate signaling pathways, or affect cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core sets it apart from other compounds.

      Similar Compounds: While I don’t have a specific list, related spiro compounds or boron-containing molecules could serve as points of comparison.

    Remember that this compound’s complexity offers exciting avenues for scientific exploration.

    Properties

    Molecular Formula

    C38H31NO11S3

    Molecular Weight

    773.9 g/mol

    IUPAC Name

    tetramethyl 6'-benzoyl-9'-benzoyloxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C38H31NO11S3/c1-37(2)30-25(38(26(33(42)46-3)27(51-30)34(43)47-4)52-28(35(44)48-5)29(53-38)36(45)49-6)23-19-22(50-32(41)21-15-11-8-12-16-21)17-18-24(23)39(37)31(40)20-13-9-7-10-14-20/h7-19H,1-6H3

    InChI Key

    RNJVJQIGRQUIAF-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C

    Origin of Product

    United States

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